![molecular formula C20H12N2O2 B15170650 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole CAS No. 649762-90-3](/img/structure/B15170650.png)
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features a fused naphthofuran ring system and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential antibacterial and anticancer activities.
Materials Science: Employed in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole depends on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific electronic properties, which make it suitable for applications in organic electronics and as a potential therapeutic agent. The presence of both the naphthofuran and oxadiazole rings contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
649762-90-3 |
|---|---|
Molekularformel |
C20H12N2O2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-benzo[e][1]benzofuran-2-yl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-7-14(8-3-1)19-21-22-20(24-19)18-12-16-15-9-5-4-6-13(15)10-11-17(16)23-18/h1-12H |
InChI-Schlüssel |
HAAKJHDLCDIVQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)
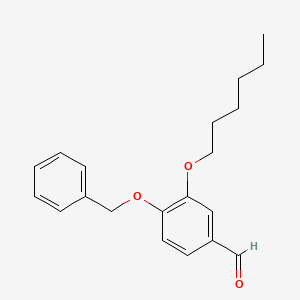
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
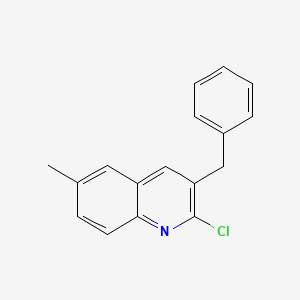
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)
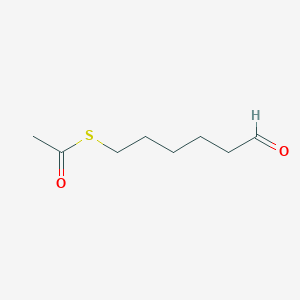
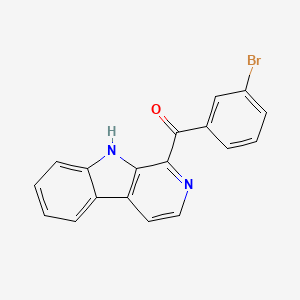
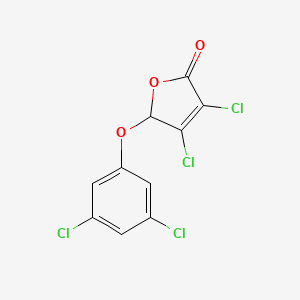
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
